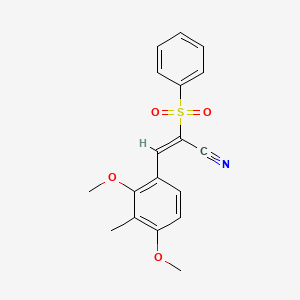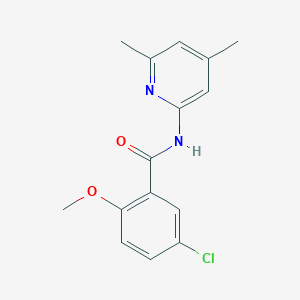![molecular formula C19H14N2OS B5864186 3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5864186.png)
3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol, also known as NATP, is a synthetic compound that has been widely used in scientific research. NATP belongs to the thiazole family and is a potent inhibitor of protein kinases.
Mécanisme D'action
3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to the substrate protein, thereby inhibiting kinase activity. This compound has been shown to be a reversible inhibitor of protein kinases, and its potency varies depending on the specific kinase being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific protein kinase being targeted. Inhibition of JAK2, for example, has been shown to reduce inflammation and improve the symptoms of rheumatoid arthritis. Inhibition of FLT3 has been implicated in the treatment of acute myeloid leukemia, while inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol in lab experiments is its potency and specificity as a kinase inhibitor. This compound has been shown to be effective in inhibiting a wide range of protein kinases, making it a valuable tool for studying kinase signaling pathways. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research involving 3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol. One area of interest is the development of more potent and selective kinase inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of specific protein kinases in various diseases and the development of targeted therapies based on these findings. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol involves the reaction of 2-naphthylamine with 2-bromo-4-nitrophenol in the presence of potassium carbonate and copper powder. The resulting intermediate is then treated with thioamide to yield this compound. The purity and yield of this compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol has been extensively used in scientific research as a potent inhibitor of protein kinases. Protein kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of protein kinases has been linked to the development and progression of various diseases, including cancer, autoimmune disorders, and neurological disorders.
This compound has been shown to inhibit the activity of several protein kinases, including JAK2, FLT3, and BTK. Inhibition of these kinases has been implicated in the treatment of various diseases, including leukemia, lymphoma, and multiple myeloma. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
3-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c22-17-7-3-6-16(11-17)20-19-21-18(12-23-19)15-9-8-13-4-1-2-5-14(13)10-15/h1-12,22H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVCTSSIMAUHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B5864111.png)
![7-[2-(1-azepanyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5864132.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5864138.png)
![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5864146.png)


![2-(benzylamino)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5864170.png)
![N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide)](/img/structure/B5864176.png)

![4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5864192.png)


